(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

SHP2 inhibitor allosteric modulation stereochemistry

Developing SHP2 allosteric inhibitors with novel IP requires stereochemically precise building blocks. This (3R,4R) isomer provides a distinct binding mode engaging T253, unlike the (3S,4S) TNO155 series. - Structurally validated: Co-crystal structure with SHP2 (PDB 7XHQ) confirms key hydrogen bonds with R111, F113, E249, and T253. - Synthesis-ready: Free base form eliminates neutralization steps, reducing synthetic step count in library production.

Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
Cat. No. B13132171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
Molecular FormulaC9H18N2O
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1C(C2(CCNCC2)CO1)N
InChIInChI=1S/C9H18N2O/c1-7-8(10)9(6-12-7)2-4-11-5-3-9/h7-8,11H,2-6,10H2,1H3/t7-,8+/m1/s1
InChIKeyQORIMRSQLRAMSF-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine: SHP2 Inhibitor Building Block


The compound (3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine (CAS 2055760-52-4, MF C₉H₁₈N₂O, MW 170.25) is a stereochemically defined spirocyclic amine that serves as a key chiral intermediate in the synthesis of allosteric inhibitors of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), a validated oncology target [1]. The (3R,4R) configuration enables a distinct binding mode compared to the (3S,4S) diastereomer, which is utilized in the clinical-stage inhibitor TNO155 (batoprotafib) [2].

SHP2 allosteric inhibitor chiral building block
(3R,4R) stereochemistry enables differentiated binding-mode studies
Comparable scaffold to (3S,4S) clinical-series context for structure–activity relationship research

Stereochemical Imperative for 2-Oxa-8-azaspiro[4.5]decan-4-amine


Simple substitution of the (3R,4R) isomer with other 2-oxa-8-azaspiro[4.5]decan-4-amine stereoisomers or non-stereodefined mixtures is not viable for SHP2 inhibitor programs. The (3R,4R) configuration determines the spatial orientation of the primary amine and methyl substituents within the allosteric pocket, directly affecting the hydrogen-bonding network and inhibitor binding affinity [1]. The clinically validated (3S,4S) isomer, used in TNO155, binds the same allosteric site but with a divergent ligand interaction profile, underscoring that stereochemistry—not merely scaffold connectivity—dictates pharmacological outcome [2].

(3S,4S) diastereomer Alters hydrogen-bonding network in the allosteric pocket; may shift SHP2 binding affinity and interaction fingerprint.
Racemic or non-stereodefined material Lacks a single defined binding mode, compromising assay reproducibility and structure-based design.
Other spirocyclic amine isomers Scaffold connectivity alone does not confer allosteric pocket fit; stereochemistry dictates key residue contacts.

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine: Differentiation Evidence


Stereochemistry Dictates SHP2 Allosteric Binding

The (3R,4R) configuration of the 2-oxa-8-azaspiro[4.5]decan-4-amine scaffold is essential for the binding mode observed in the SHP2 allosteric inhibitor PB17-026-01, where the trans orientation of the C3-methyl and C4-amine groups enables a distinct hydrogen-bonding network with residues R111, F113, E249, and T253 in the allosteric tunnel [1]. In contrast, the (3S,4S) diastereomer, employed in the clinical inhibitor TNO155, interacts with the same allosteric site but does not engage T253, resulting in a different interaction fingerprint [2]. Substitution of the (3R,4R) core with the (3S,4S) isomer would therefore alter the hydrogen-bonding pattern and is predicted to reduce binding affinity in the PB17-026-01 chemotype [1].

Stereochemistry vs binding
Class-level
(3R,4R) engages R111, F113, E249, T253; (3S,4S) lacks T253 contact
Binding-mode divergence may limit direct substitution in pocket-specific SHP2 inhibitor design.
Qualitative H-bond difference; PDB 7XHQ vs 7JVM.
SHP2 inhibitor allosteric modulation stereochemistry

Potency vs. SHP099 and Structural Analog

The (3R,4R) scaffold-derived inhibitor PB17-026-01 exhibited an SHP2 enzymatic IC₅₀ of 38.9 nM, demonstrating superior potency to both the established clinical benchmark allosteric inhibitor SHP099 (IC₅₀ = 69.3 nM) and the close structural analog PB17-036-01 (IC₅₀ = 645 nM, approximately 20-fold less active) in the same biochemical DiFMUP fluorogenic assay [1]. The only structural difference between PB17-026-01 and PB17-036-01 resides in the terminal group attached to the spirocyclic amine, confirming that the (3R,4R) scaffold enables high-affinity binding that is highly sensitive to terminal group optimization [1].

Enzymatic IC₅₀
Head-to-head
38.9 nM (PB17-026-01) vs SHP099 69.3 nM, PB17-036-01 645 nM
Reported IC₅₀ ranking supports assay-response context and structure–activity profiling.
DiFMUP fluorogenic assay, recombinant human SHP2.
SHP2 inhibition IC50 structure-activity relationship

Free Base vs. HCl Salt: (3R,4R) and (3S,4S)

The (3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine free base is commercially available from Fluorochem (Product Code F781181) at 98% purity (MW 170.25, CAS 2055760-52-4, MDL MFCD31743412) . The corresponding (3S,4S) isomer is supplied primarily as the hydrochloride salt (Fluorochem Product Code F780911, 98% purity, MW 206.71 as HCl salt, CAS 2055760-51-3) . While both isomers meet comparable purity specifications, the (3R,4R) free base form eliminates the need for salt dissociation before amine coupling, a practical advantage in synthesis workflows requiring direct N-functionalization of the piperidine secondary amine .

Available form
Data to verify
(3R,4R) free base, 98% purity; (3S,4S) HCl salt, 98% purity
Free base simplifies direct amine coupling without salt dissociation.
Supplier-listed data; verification recommended.
chemical procurement purity salt form

Co-Crystal Structure of (3R,4R) Inhibitor with SHP2

The co-crystal structure of PB17-026-01 with human SHP2 (PDB ID: 7XHQ, resolution 2.20 Å) reveals that the (3R,4R)-configured spirocyclic amine core positions the C4-primary amine to form key hydrogen bonds with Nε of R111, the main-chain carboxyl O of F113, and the side-chain carboxyl O of E249, while the terminal group engages an additional hydrogen bond with T253 [1]. This binding mode stabilizes the auto-inhibited, closed conformation of SHP2. In contrast, the analog PB17-036-01, which retains the same (3R,4R) core but carries a different terminal group, cannot engage T253 and is approximately 20-fold less active (IC₅₀ = 645 nM), demonstrating that the (3R,4R) scaffold optimally pre-organizes the ligand for productive terminal group interactions [1].

Co-crystal structure
Reported
PDB 7XHQ (2.20 Å): 4 H-bonds (R111, F113, E249, T253); PB17-036-01 lacks T253 → 16.6-fold potency drop
Atomic-level validation supports (3R,4R) geometry for structure-based lead optimization.
X-ray co-crystal; human SHP2 allosteric pocket.
X-ray crystallography SHP2 structure-based drug design

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine: Key Applications


Non-TNO155 SHP2 Inhibitor Lead Optimization

Research programs seeking to develop SHP2 allosteric inhibitors with novel intellectual property positions can employ the (3R,4R) scaffold as a chiral building block. The PB17-026-01 series demonstrates that the (3R,4R) configuration enables a distinct binding mode with T253 engagement, offering a structurally differentiated phenotype from the (3S,4S)-based TNO155 series [1]. The 38.9 nM enzymatic IC₅₀ of PB17-026-01 [1] provides a competitive starting point for further optimization of terminal groups, as evidenced by the 16.6-fold improvement over PB17-036-01 achieved through terminal group optimization [1].

Structure-Based Drug Design with Co-Crystal Data

Medicinal chemistry teams can utilize the publicly available high-resolution co-crystal structure of PB17-026-01 bound to SHP2 (PDB 7XHQ, 2.20 Å) [1] to guide rational modifications of the terminal group while preserving the (3R,4R) spirocyclic core. The structural data explicitly delineate the hydrogen-bonding network (R111, F113, E249, T253) [1], enabling computational chemistry and fragment-based design approaches to identify terminal groups that maximize binding energy without altering the chiral scaffold geometry.

Sourcing (3R,4R) Free Base for Synthesis

Synthetic chemistry groups requiring the (3R,4R) isomer for diastereoselective synthesis can source the free base (Fluorochem F781181, 98% purity, CAS 2055760-52-4) [1], which is immediately compatible with N-acylation and N-alkylation protocols without the additional neutralization step required for the hydrochloride salt form of the (3S,4S) isomer [2]. This reduces synthetic step count and potential yield losses associated with salt dissociation, particularly in parallel synthesis or library production workflows.

SHP2 Allosteric Mechanism Studies with Stereodefined Probes

Biochemical and biophysical research groups investigating the allosteric regulation mechanism of SHP2 can use the (3R,4R) scaffold to generate stereochemically pure tool compounds. The crystallographically validated binding mode of PB17-026-01 [1] provides a well-characterized reference point for studying how stereochemistry at the C3 and C4 positions of the spirocyclic ring influences protein-ligand interactions, allosteric communication, and selectivity against related phosphatases such as SHP1 and PTP1B [2].

Application
Selection Property
Validation Focus
SHP2 allosteric inhibitor lead optimization (non-TNO155 series)
Distinct (3R,4R)-driven binding mode with T253 engagement
Hydrogen-bond network comparison vs (3S,4S)-based series
Structure-based SHP2 inhibitor design
Public co-crystal structure (PDB) with defined chiral scaffold
Key residue interactions (R111, F113, E249, T253) and geometry conservation
Direct N-functionalization synthetic workflows
Free base form eliminates salt dissociation step
Compatibility with acylation/alkylation protocols
SHP2 allosteric mechanism studies
Stereochemically pure tool compound scaffold
Allosteric communication and selectivity profiling (SHP1, PTP1B)
Quote Request

Request a Quote for (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.